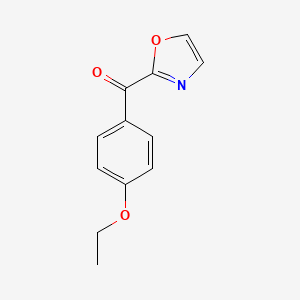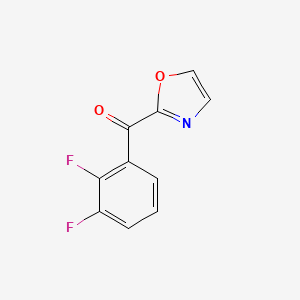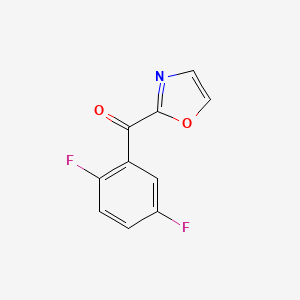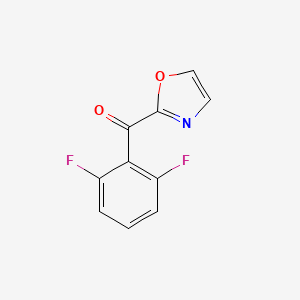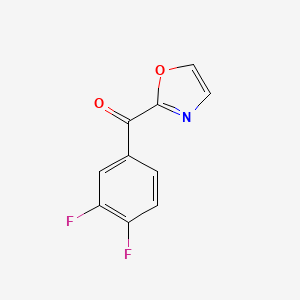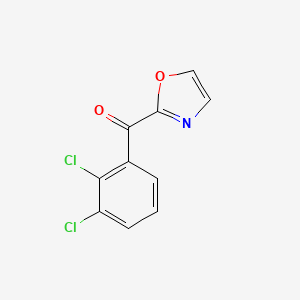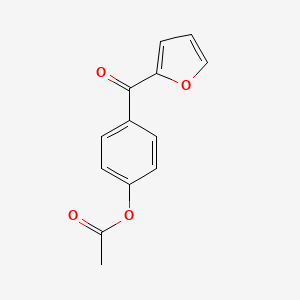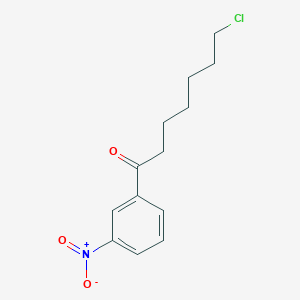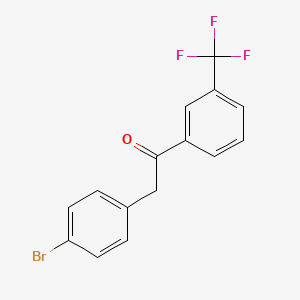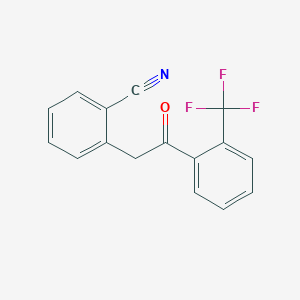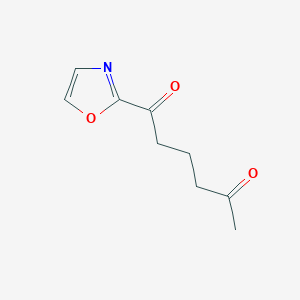
2-(5-Oxohexanoyl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Oxohexanoyl)oxazole is a chemical compound with the molecular formula C9H11NO3 . It is also known as 1-(Oxazol-2-yl)hexane-1,5-dione or 1,5-Hexanedione, 1-(2-oxazolyl)- .
Synthesis Analysis
The synthesis of oxazole derivatives has been a topic of interest in recent years. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . Other synthetic methods include radiation, metal-mediated, and one-pot approaches .Molecular Structure Analysis
Oxazole contains two unsaturation in a five-membered ring including a carbon atom supporting a nitrogen atom at position 3 and an oxygen atom at position 1 . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond .Chemical Reactions Analysis
Oxazole derivatives have been synthesized through various chemical reactions. For instance, 5-(2-chloroquiolin-3yl) oxazole was synthesized using a Van Leusen pathway between 2-chloroquinoline-3-carbaldehyde and TosMIC in the presence of Pd-catalyzed amidation .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(5-Oxohexanoyl)oxazole include a molecular weight of 181.19 and a predicted boiling point of 312.4±44.0 °C . The predicted density is 1.131±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Asymmetric Synthesis
2-(5-Oxohexanoyl)oxazole, a type of oxazoline ligand, has been utilized in coordination chemistry, particularly in transition metal-catalyzed asymmetric organic syntheses. These oxazolines offer versatility in ligand design, easy synthesis from available precursors, and the ability to modulate chiral centers close to donor atoms (Gómez, Muller, & Rocamora, 1999).
Diverse Biological Activities in Medicinal Chemistry
Oxazole compounds, including 2-(5-Oxohexanoyl)oxazole, exhibit versatile biological activities due to their ability to bind with various enzymes and receptors in biological systems. They have been investigated for antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and other therapeutic applications (Zhang, Zhao, & Zhou, 2018).
Synthetic Applications
Oxazoles, including 2-(5-Oxohexanoyl)oxazole, are used as masked forms of activated carboxylic acids in synthetic chemistry. They are valuable for the synthesis of various compounds, including macrolides like recifeiolide and curvularin (Wasserman, Gambale, & Pulwer, 1981).
Anticancer Research
Oxazole-based compounds are significant targets in anticancer research due to their chemical diversity and ability to interact with various biological targets. The research on oxazole-based compounds has led to new drug discoveries and the development of biologically active derivatives (Chiacchio et al., 2020).
Medicinal Chemistry Intermediates
The oxazole nucleus, including variants like 2-(5-Oxohexanoyl)oxazole, is increasingly used in medicinal chemistry as intermediates for synthesizing new chemical entities. Their broad spectrum of biological activities has made them a focus for synthesizing various therapeutic agents (Kakkar & Narasimhan, 2019).
Catalysis and Synthesis Methodologies
2-(5-Oxohexanoyl)oxazole is involved in catalysis and synthesis methodologies, like the gold-catalyzed synthesis of oxazoles from propargylcarboxamides and the palladium-catalyzed arylation of oxazole, contributing to the development of new synthetic routes for biologically active molecules (Hashmi et al., 2004); (Strotman et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(1,3-oxazol-2-yl)hexane-1,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-7(11)3-2-4-8(12)9-10-5-6-13-9/h5-6H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBGCKTXJWBFPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCC(=O)C1=NC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642048 |
Source


|
| Record name | 1-(1,3-Oxazol-2-yl)hexane-1,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Oxohexanoyl)oxazole | |
CAS RN |
898758-98-0 |
Source


|
| Record name | 1-(2-Oxazolyl)-1,5-hexanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,3-Oxazol-2-yl)hexane-1,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

